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molecular formula C16H14ClN B8484592 n-Phenylnaphthylamine hydrochloride CAS No. 43072-28-2

n-Phenylnaphthylamine hydrochloride

Cat. No. B8484592
M. Wt: 255.74 g/mol
InChI Key: DKBZQPDRQZDSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06251948B1

Procedure details

In a 15 ml round bottom flask was placed N-phenyl-1-naphthylamine (1.41 g, 6.44 mmol) which was distilled at reduced pressure to produce a light purple oil with protruding white crystalline mounds. This suspension was dissolved in ether (50 ml) and cooled in an ice bath. To the cooled solution was added ether (25 ml) saturated with HCl gas to afford a light purple solid which was collected and dried. The purple solid was then dissolved in MeOH (20 ml) with heat and allowed to sit undisturbed to form light pink leaflets of the HCl salt (963 mg, 3.77 mmol, 60%) m.p. 164-167° C.
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:18]>CCOCC>[ClH:18].[C:1]1([NH:7][C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 15 ml round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
to produce a light purple oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to afford a light purple solid which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The purple solid was then dissolved in MeOH (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
with heat

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)NC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.77 mmol
AMOUNT: MASS 963 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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